molecular formula C21H19NO3S B14579055 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl CAS No. 61167-00-8

4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl

Cat. No.: B14579055
CAS No.: 61167-00-8
M. Wt: 365.4 g/mol
InChI Key: OKRLWGUBXHSEAQ-UHFFFAOYSA-N
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Description

4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a nitro group, a propylsulfanyl group, and a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl typically involves multiple steps, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions. The nucleophilic aromatic substitution reaction is facilitated by the presence of electron-withdrawing groups such as the nitro group, which activates the aromatic ring towards nucleophilic attack . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride, while nucleophilic substitutions may involve strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.

Scientific Research Applications

4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl ether derivatives: Compounds with similar nitro and ether functionalities.

    Biphenyl derivatives: Compounds with a biphenyl backbone but different substituents.

Properties

CAS No.

61167-00-8

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

1-nitro-4-(4-phenylphenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C21H19NO3S/c1-2-14-26-21-15-19(12-13-20(21)22(23)24)25-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3

InChI Key

OKRLWGUBXHSEAQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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